molecular formula C7H12N2O4 B12284019 (Z)-tert-Butyl (2-nitrovinyl)carbamate

(Z)-tert-Butyl (2-nitrovinyl)carbamate

Cat. No.: B12284019
M. Wt: 188.18 g/mol
InChI Key: LJOJFHIMERCGSM-PLNGDYQASA-N
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Description

(Z)-tert-Butyl (2-nitrovinyl)carbamate is an organic compound that features a nitrovinyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl (2-nitrovinyl)carbamate typically involves the reaction of tert-butyl carbamate with a nitrovinyl compound under specific conditions. One common method includes the use of a base to deprotonate the carbamate, followed by the addition of the nitrovinyl compound to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl (2-nitrovinyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-tert-Butyl (2-nitrovinyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit therapeutic properties that are useful in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl (2-nitrovinyl)carbamate involves its interaction with molecular targets through its reactive nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Nitrovinyl-1,4-benzoquinone: This compound shares the nitrovinyl group and exhibits similar reactivity.

    2-(2-Nitrovinyl)thiophene: Another compound with a nitrovinyl group, used in similar applications.

    (Z)-2-Bromo-5-(2-nitrovinyl)furan: A nitrovinyl derivative with applications in antimicrobial research.

Uniqueness

(Z)-tert-Butyl (2-nitrovinyl)carbamate is unique due to its combination of the carbamate and nitrovinyl groups, which confer distinct reactivity and potential applications. Its tert-butyl group also provides steric hindrance, influencing its chemical behavior and interactions.

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

tert-butyl N-[(Z)-2-nitroethenyl]carbamate

InChI

InChI=1S/C7H12N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H,1-3H3,(H,8,10)/b5-4-

InChI Key

LJOJFHIMERCGSM-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C=C\[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC=C[N+](=O)[O-]

Origin of Product

United States

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